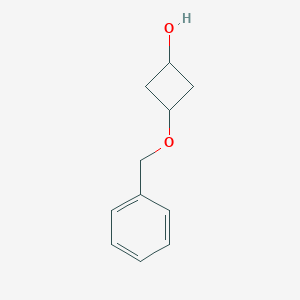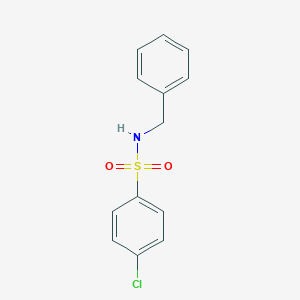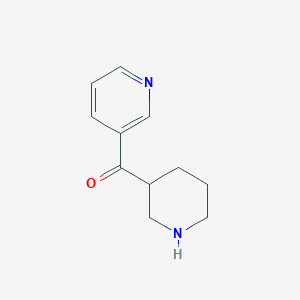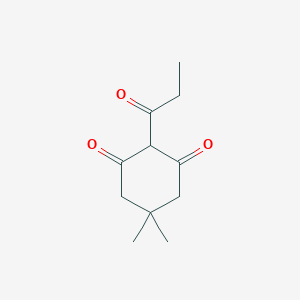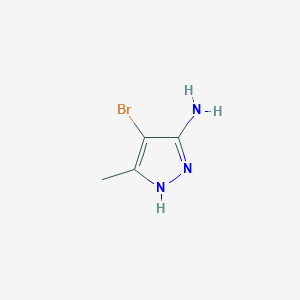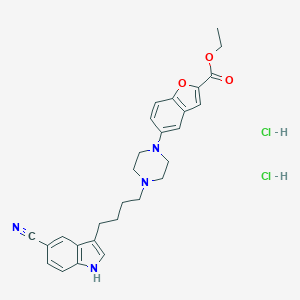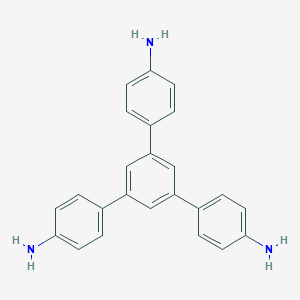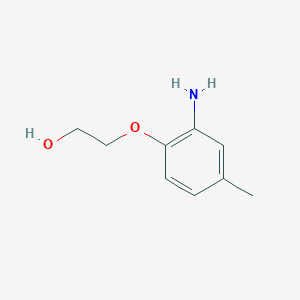
2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid” is a compound that belongs to the class of organic compounds known as 7-hydroxycoumarins . It’s a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of “2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid” is characterized by a benzene ring fused with an α-pyrone nucleus . The compound was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another example is the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine .Mechanism of Action
While the exact mechanism of action for “2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid” is not specified, coumarins have exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
Future Directions
The future directions for “2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid” could involve further exploration of its potential biological and pharmacological activities. Given the diverse activities of coumarins, this compound could be a valuable building block for the preparation of novel coumarin-based agents .
properties
CAS RN |
104093-04-1 |
|---|---|
Product Name |
2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetic acid |
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(7-hydroxy-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O5/c12-8-2-1-6-3-7(4-10(13)14)11(15)16-9(6)5-8/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
UYEOESMZNPTWBZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CC(=O)O |
synonyms |
2-(7-Hydroxy-2-oxo-2H-chromen-3-yl)acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
